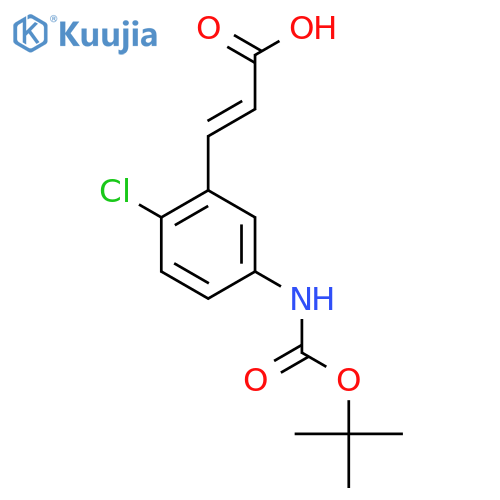

Cas no 2229670-38-4 (3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid)

3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid

- 2229670-38-4

- 3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid

- EN300-1871083

-

- インチ: 1S/C14H16ClNO4/c1-14(2,3)20-13(19)16-10-5-6-11(15)9(8-10)4-7-12(17)18/h4-8H,1-3H3,(H,16,19)(H,17,18)/b7-4+

- InChIKey: UGJZVLOSZCUVHJ-QPJJXVBHSA-N

- ほほえんだ: ClC1C=CC(=CC=1/C=C/C(=O)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 297.0767857g/mol

- どういたいしつりょう: 297.0767857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 75.6Ų

3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1871083-0.5g |

3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid |

2229670-38-4 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1871083-0.25g |

3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid |

2229670-38-4 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1871083-2.5g |

3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid |

2229670-38-4 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1871083-0.05g |

3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid |

2229670-38-4 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1871083-0.1g |

3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid |

2229670-38-4 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1871083-5.0g |

3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid |

2229670-38-4 | 5g |

$2110.0 | 2023-06-01 | ||

| Enamine | EN300-1871083-10.0g |

3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid |

2229670-38-4 | 10g |

$3131.0 | 2023-06-01 | ||

| Enamine | EN300-1871083-1g |

3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid |

2229670-38-4 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1871083-1.0g |

3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid |

2229670-38-4 | 1g |

$728.0 | 2023-06-01 | ||

| Enamine | EN300-1871083-5g |

3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)prop-2-enoic acid |

2229670-38-4 | 5g |

$2443.0 | 2023-09-18 |

3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid 関連文献

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acidに関する追加情報

Introduction to 3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid (CAS No. 2229670-38-4)

3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid, identified by its CAS number 2229670-38-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both carboxylic acid and amide functional groups, making it a versatile intermediate in the synthesis of biologically active agents. The structural features of this molecule, particularly the combination of a prop-2-enoic acid moiety with a chlorophenyl ring substituted at the 5-position by an amide group protected with a tert-butoxycarbonyl (Boc) group, endow it with unique chemical properties that are highly relevant to modern drug discovery efforts.

The chlorophenyl moiety is a common pharmacophore in medicinal chemistry, often found in therapeutic agents targeting various diseases, including cancer and inflammatory disorders. The presence of the Boc-protected amine functionality not only provides stability during synthetic procedures but also allows for controlled deprotection under mild acidic conditions, facilitating its incorporation into more complex molecular architectures. This dual functionality makes 3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid a valuable building block for the development of novel pharmaceuticals.

In recent years, there has been growing interest in the design and synthesis of molecules that exhibit inhibitory activity against specific biological targets. The prop-2-enoic acid component of this compound suggests potential applications in modulating enzyme activity, particularly those involving carboxylic acid residues. Furthermore, the chlorophenyl ring can serve as a scaffold for further derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological properties.

One of the most compelling aspects of 3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid is its utility in the synthesis of peptidomimetics and other protease inhibitors. The carboxylic acid group can be employed in peptide coupling reactions, while the amide linkage provides a mimicry of peptide bonds, which is crucial for designing molecules that interact with proteases in a specific manner. Such interactions are pivotal in therapeutic strategies aimed at inhibiting disease-causing enzymes.

Recent studies have highlighted the importance of fluorinated aromatic compounds in enhancing drug bioavailability and metabolic stability. The chlorophenyl ring in this molecule incorporates a fluorine atom substitution pattern that could contribute to these desirable properties. Fluorine atoms are frequently introduced into drug candidates due to their ability to modulate electronic effects, influence binding affinity, and improve pharmacokinetic profiles. The incorporation of such modifications has been demonstrated to significantly improve the efficacy and safety of pharmaceuticals.

The Boc-protection on the amine group is another critical feature that enhances the synthetic utility of this compound. Boc groups are widely used in peptide chemistry and drug synthesis due to their stability under basic conditions and ease of removal under mild acidic conditions. This protection-deprotection strategy allows synthetic chemists to introduce this intermediate into larger molecules without interfering with other functional groups present in the reaction mixture.

From a mechanistic perspective, the prop-2-enoic acid moiety can participate in various chemical transformations, including Michael additions, aldol condensations, and enolate reactions. These reactivities make it an excellent candidate for constructing more complex molecular frameworks through multistep synthetic routes. Additionally, the presence of both electron-withdrawing and electron-donating substituents on the aromatic ring can influence electronic properties, thereby modulating interactions with biological targets.

The pharmaceutical industry has increasingly recognized the importance of intermediates like 3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid in accelerating drug discovery pipelines. By providing chemists with versatile building blocks, such compounds enable rapid exploration of chemical space without starting from scratch. This efficiency is particularly valuable in academic research settings where time-to-market for new therapeutics is often limited by synthetic challenges.

In conclusion, 3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid (CAS No. 2229670-38-4) represents a promising candidate for further development as an intermediate in pharmaceutical synthesis. Its unique structural features—combining a prop-2-enoic acid group with a chlorophenyl ring substituted at the 5-position by an amide group protected with a Boc group—make it highly suitable for constructing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic applications for fluorinated aromatic compounds and protease inhibitors, compounds like this are likely to play an increasingly important role in drug discovery efforts worldwide.

2229670-38-4 (3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid) 関連製品

- 83842-57-3(N-cyclohexyl-N-methylsulfamoyl chloride)

- 2639437-06-0(4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride)

- 1049731-90-9((3'-methyl-3-biphenylyl)amine hydrochloride)

- 1086599-92-9(2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol)

- 1245806-60-3(5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid)

- 1780105-03-4({hexahydro-2H-cyclopentabfuran-3a-yl}methanol)

- 1000933-13-0(n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide)

- 668971-90-2(5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid)

- 869080-41-1(ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate)

- 2377612-05-8(1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea)